Esculentoside D
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Overview
Description
Esculentoside D is a triterpene saponin compound isolated from the roots of Phytolacca acinosa Roxb. It is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. This compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Esculentoside D can be isolated from the roots of Radix phytolaccae using high-speed countercurrent chromatography coupled with evaporative light scattering detection. The separation is performed with an optimized two-phase solvent system composed of chloroform-methanol-water (4:4:2, v/v) using the lower phase as the mobile phase at a flow rate of 1.5 ml/min .
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the roots of Phytolacca acinosa Roxb. The process includes bioguided fractionation and isolation using various solvent extracts, followed by purification through techniques such as high-speed countercurrent chromatography .
Chemical Reactions Analysis
Types of Reactions: Esculentoside D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of hydroxylated derivatives, while reduction reactions may result in the formation of deoxygenated compounds .
Scientific Research Applications
Esculentoside D has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference standard and a synthetic precursor compound. It is also utilized in the study of triterpene saponins and their derivatives .
Biology: In biological research, this compound is studied for its anti-inflammatory, anti-oxidative, and anti-apoptotic effects. It has shown potential in protecting against acute kidney injury and other inflammatory conditions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its ability to inhibit the proliferation and migration of cancer cells. It has shown promise in the treatment of colorectal cancer and other malignancies .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. It is also utilized in the production of natural health products and supplements .
Mechanism of Action
The mechanism of action of Esculentoside D involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of immune response, cell proliferation, and apoptosis. This compound has been shown to inhibit the activation of the MAPK pathway, which plays a crucial role in inflammatory responses and cell survival . Additionally, it modulates the expression of key proteins involved in oxidative stress and apoptosis, such as Bcl-2, Bax, and caspase-3 .
Comparison with Similar Compounds
- Esculentoside A
- Esculentoside B
- Esculentoside C
- Esculentoside H
- Jaligonic acid B
- Jaligonic acid
Uniqueness: What sets Esculentoside D apart from its similar compounds is its specific biological activity and the unique structural modifications that contribute to its therapeutic potential. For instance, this compound has shown distinct anti-cancer properties that make it a valuable compound for further research and development .
Properties
Molecular Formula |
C37H58O12 |
---|---|
Molecular Weight |
694.8 g/mol |
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34-,35+,36+,37-/m0/s1 |
InChI Key |
OHDFISPWADYJIW-ZKVNBNTASA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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